

# The Genesis of Organometallic Chemistry: A Technical Guide to Cacodyl

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cacodyl

Cat. No.: B8556844

[Get Quote](#)

This technical guide provides an in-depth exploration of **cacodyl**, the first organometallic compound ever synthesized, marking a pivotal moment in the history of chemistry.<sup>[1]</sup> We will delve into its serendipitous discovery, the hazardous yet foundational research that characterized it, its chemical properties, and the experimental protocols that defined early organometallic synthesis. This document is intended for researchers, scientists, and drug development professionals interested in the historical and chemical foundations of organometallic chemistry.

## Discovery and Historical Context

The journey into organometallic chemistry began unintentionally in 1757 by the French chemist and pharmacist Louis-Claude Cadet de Gassicourt.<sup>[2][3]</sup> While experimenting with invisible inks using cobalt salts containing arsenic, he performed a reaction that would unknowingly create a new class of compounds.<sup>[2]</sup> By heating a mixture of arsenic trioxide ( $\text{As}_2\text{O}_3$ ) and potassium acetate ( $\text{CH}_3\text{COOK}$ ), Cadet produced a dense, red-brown, oily liquid.<sup>[1][4]</sup> This substance became known as "Cadet's fuming liquid" due to its property of fuming and spontaneously igniting in air.<sup>[1]</sup> It was also notorious for its extremely unpleasant, garlic-like odor.<sup>[1][5]</sup>

While Cadet had synthesized the first organometallic compound, he was unaware of its true nature.<sup>[3][6]</sup> The liquid remained a chemical curiosity for over 70 years until the German chemist Robert Wilhelm Bunsen undertook an extensive and perilous investigation between 1837 and 1843.<sup>[7][8]</sup> Bunsen's meticulous work characterized the components of Cadet's liquid, identifying a mixture primarily composed of **cacodyl** ( $(\text{CH}_3)_2\text{As-As}(\text{CH}_3)_2$ ) and **cacodyl**

oxide ( $[(CH_3)_2As]_2O$ ).<sup>[1][9]</sup> His research was instrumental in the development of the radical theory.<sup>[1]</sup> It was Jöns Jacob Berzelius who suggested the name "kakodyl" (later anglicized to **cacodyl**) from the Greek *kakōdēs* ("evil-smelling") and *hylē* ("matter"), a fitting name for the foul-smelling substance.<sup>[5][8]</sup>

## Chemical Properties and Composition

**Cacodyl**, with the systematic name tetramethyldiarsine, and its oxide are organoarsenic compounds.<sup>[5][10]</sup> Although arsenic is technically a metalloid, organoarsenic compounds are traditionally included in the classification of organometallics.<sup>[3]</sup>

## Data Presentation

The quantitative properties of **cacodyl** and its related primary compounds are summarized below for easy comparison.

| Compound        | Chemical Formula                       | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Properties                                                                                          |
|-----------------|----------------------------------------|--------------------|--------------------|--------------------|---------------------------------------------------------------------------------------------------------|
| Cacodyl         | $((\text{CH}_3)_2\text{As})_2$         | 209.98[1][11]      | -6[11]             | 165-170[11]        | Poisonous, oily liquid; extremely unpleasant garlic odor; spontaneously flammable in dry air.[1][5][11] |
| Cacodyl Oxide   | $((\text{CH}_3)_2\text{As})_2\text{O}$ | 225.98[1]          | -                  | -                  | A key, less volatile component of Cadet's fuming liquid; disagreeable odor.[1][10]                      |
| Cacodyl Cyanide | $(\text{CH}_3)_2\text{AsCN}$           | 131.01             | 33[12]             | 140[12]            | Extremely toxic and volatile white solid with a pungent odor.[8][12]                                    |
| Cacodylic Acid  | $(\text{CH}_3)_2\text{AsO}_2\text{H}$  | 137.99             | 192-198[13]        | > 200[13]          | Colorless, water-soluble solid; product of cacodyl oxidation.[13]                                       |

## Experimental Protocols

The synthesis of **cacodyl** and its derivatives is notoriously hazardous due to the extreme toxicity, pyrophoric nature, and stench of the products. The historical protocols, while

foundational, require extreme caution and modern safety measures (e.g., inert atmosphere, specialized fume hoods).

## Cadet's Original Synthesis of "Fuming Liquid" (c. 1757)

This protocol describes the first-ever synthesis of an organometallic compound.

- Reactants: Equal parts by weight of arsenic trioxide ( $\text{As}_2\text{O}_3$ ) and potassium acetate ( $\text{CH}_3\text{COOK}$ ).<sup>[3]</sup>
- Apparatus: A glass retort connected to a glass receiver.<sup>[3][6]</sup>
- Procedure:
  - A mixture of finely powdered arsenic trioxide and potassium acetate is placed in the glass retort.<sup>[3]</sup>
  - The retort is heated slowly in a furnace.<sup>[3][6]</sup>
  - A liquid distills over, initially slightly colored, followed by a red-brown liquid that fills the receiver with thick fumes.<sup>[3][8]</sup>
- Observations: The resulting liquid was observed to be dense, have a powerful garlic-like odor, and would spontaneously inflame when exposed to air.<sup>[6][8]</sup>

## Bunsen's Large-Scale Preparation (c. 1840)

Bunsen scaled up the procedure to produce sufficient quantities for detailed chemical analysis.

- Reactants: A 1:1 by weight mixture of arsenic trioxide ( $\text{As}_2\text{O}_3$ ) and potassium acetate ( $\text{CH}_3\text{COOK}$ ).<sup>[1]</sup>
- Apparatus: A large glass retort heated in a sand bath, connected to a collection receiver.<sup>[1]</sup>
- Procedure:
  - One kilogram of the reactant mixture was placed in the retort.<sup>[1][3]</sup>
  - The retort was heated very slowly to red heat.<sup>[1][3]</sup>

- The distillate, consisting of two liquid layers (a heavy, brown oil and a lighter aqueous layer) and a solid phase, was collected.[3]
- Yield: Approximately 150 g of the red-brown liquid (crude **cacodyl** oxide and **cacodyl**) was obtained from the lower layer.[1][8]

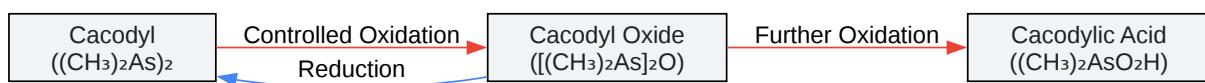
## Isolation of Cacodyl

Pure **cacodyl** can be obtained from the primary distillate mixture through reduction.

- Reactants: **Cacodyl** oxide (from Cadet's liquid) and a suitable reducing agent (e.g., zinc).[4][11]
- Procedure:
  - **Cacodyl** chloride is first prepared from the crude liquid.
  - The **cacodyl** chloride is then heated with zinc metal in an inert atmosphere (e.g., carbon dioxide).[11]
  - The resulting product is distilled to yield pure **cacodyl**.

## Key Chemical Reactions and Pathways

The chemistry of **cacodyl** is centered around the reactivity of the dimethylarsinyl radical,  $(CH_3)_2As\cdot$ .


## Formation of Cacodyl Oxide

The primary reaction in Cadet's synthesis produces **cacodyl** oxide.[1]  $4 CH_3COOK + As_2O_3 \rightarrow ((CH_3)_2As)_2O + 2 K_2CO_3 + 2 CO_2$ [1]

**Cacodyl** itself is subsequently formed through disproportionation or reduction of the oxide.[8]

## Oxidation and Reduction Pathways

**Cacodyl** and **cacodyl** oxide exist in a redox relationship. Controlled oxidation of **cacodyl** with moist air yields **cacodyl** oxide and ultimately **cacodylic** acid.[11] Conversely, reduction of **cacodyl** oxide yields **cacodyl**.[4]



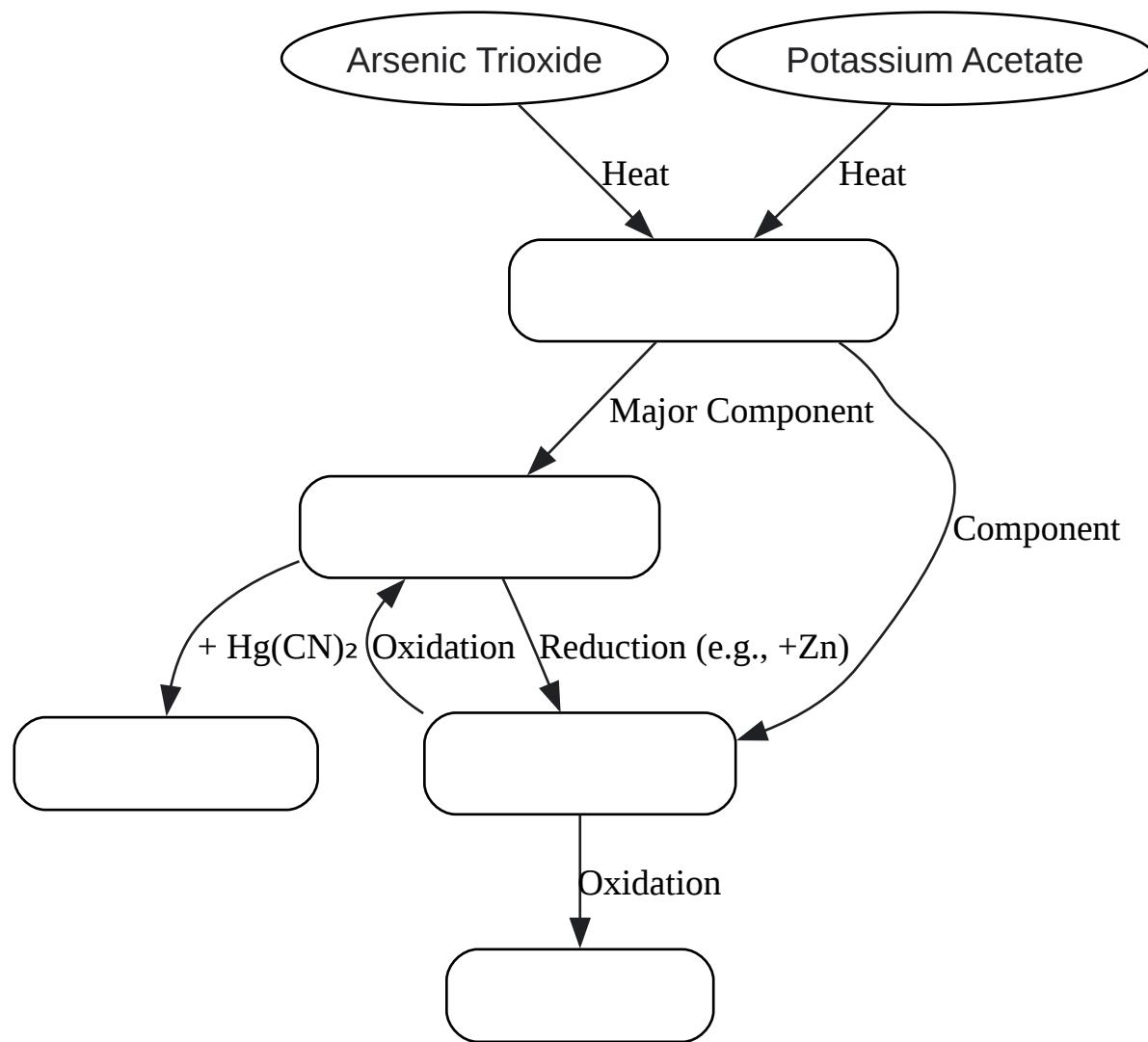
[Click to download full resolution via product page](#)

Caption: Redox relationship between **Cacodyl** and its oxides.

## Synthesis of Cacodyl Cyanide

Bunsen's investigation led him to synthesize derivatives, including the notoriously dangerous **cacodyl** cyanide, by reacting **cacodyl** oxide with mercuric cyanide.<sup>[3][8]</sup> This work came at great personal cost; an explosion during this research cost Bunsen the sight in one eye and led to severe arsenic poisoning.<sup>[8][14]</sup>

## Visualized Workflows and Relationships


### Historical Discovery Workflow

The logical flow from Cadet's initial experiment to Bunsen's foundational characterization is a landmark in chemical history.

Caption: Logical flow from discovery to scientific impact.

## Synthesis and Derivatization Pathway

The synthesis of Cadet's liquid yields a mixture that serves as a starting point for various derivatives.



[Click to download full resolution via product page](#)

Caption: Synthesis of Cadet's liquid and key derivatives.

## Conclusion

The accidental discovery of **cacodyl** by Louis-Claude Cadet de Gassicourt and its subsequent characterization by Robert Bunsen represent the birth of organometallic chemistry.<sup>[1][7]</sup> Though fraught with extreme hazard, the study of "Cadet's fuming liquid" laid essential groundwork for the development of radical theory and opened a new frontier in the synthesis of compounds containing metal-carbon bonds.<sup>[1][5]</sup> This historical achievement underscores the often serendipitous and perilous path of scientific discovery, paving the way for future innovations in catalysis, materials science, and medicine.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [chem.libretexts.org](http://chem.libretexts.org) [chem.libretexts.org]
- 3. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 4. [benchchem.com](http://benchchem.com) [benchchem.com]
- 5. Cacodyl - Wikipedia [en.wikipedia.org]
- 6. [redalyc.org](http://redalyc.org) [redalyc.org]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Main Group Organometallic Chemistry-4 [wwwchem.uwimona.edu.jm]
- 9. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 10. Cacodyl oxide - Wikipedia [en.wikipedia.org]
- 11. Cacodyl [drugfuture.com]
- 12. Cacodyl cyanide - Wikipedia [en.wikipedia.org]
- 13. Cacodylic acid - Wikipedia [en.wikipedia.org]
- 14. Historical highlights in organoarsenic chemistry | Feature | RSC Education [edu.rsc.org]
- To cite this document: BenchChem. [The Genesis of Organometallic Chemistry: A Technical Guide to Cacodyl]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8556844#cacodyl-as-the-first-organometallic-compound-discovered>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)